![molecular formula C20H26N2O2S B2669771 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1105216-75-8](/img/structure/B2669771.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethylbenzo[D]Thiazol-2-Amine is a specialty chemical with the molecular formula C9H10N2S . It’s used in R&D development and commercial applications .
Molecular Structure Analysis
The molecular weight of 4,7-Dimethylbenzo[D]Thiazol-2-Amine is 178.26 g/mol . The structure can be represented by the SMILES notation: CC1=C2C(=C(C=C1)C)SC(=N2)N .Physical And Chemical Properties Analysis
4,7-Dimethylbenzo[D]Thiazol-2-Amine is a solid substance . It has a purity/analysis method of 99 .Scientific Research Applications
Biological Effects of Acetamide and Formamide Derivatives
A review by Kennedy (2001) discusses the toxicology and biological effects of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethylformamide, and N-methylformamide. This study highlights the commercial importance of these chemicals and the biological consequences of exposure in humans, including updates on environmental toxicology data not covered in previous reviews (Kennedy, 2001).
Sulfonamides in Clinical Drugs
Carta, Scozzafava, and Supuran (2012) review sulfonamides in clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. They explore novel drugs incorporating the sulfonamide moiety, highlighting the need for novel sulfonamides as selective drugs for various diseases, pointing to the ongoing potential of this structural motif in pharmaceutical research (Carta, Scozzafava, & Supuran, 2012).
Tetrahydroisoquinolines in Therapeutics
Singh and Shah (2017) cover the therapeutic applications of 1,2,3,4-Tetrahydroisoquinoline derivatives, noting their initial recognition for neurotoxicity but later applications in preventing Parkinsonism and as anticancer antibiotics. The FDA approval of trabectedin for soft tissue sarcomas is highlighted as a significant advancement in anticancer drug discovery, demonstrating the therapeutic versatility of this class of compounds (Singh & Shah, 2017).
Thiazole Derivatives: Therapeutic Applications
Leoni et al. (2014) discuss the therapeutic applications of thiazole derivatives, emphasizing their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. This review underscores the pharmaceutical potential of thiazole derivatives, suggesting that structural modifications can unpredictably alter pharmacological activity, thereby highlighting the significance of the thiazole scaffold in drug discovery (Leoni et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-13-9-10-14(2)18-17(13)21-20(25-18)22(12-16-8-5-11-24-16)19(23)15-6-3-4-7-15/h9-10,15-16H,3-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZSOCUUZRJYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)
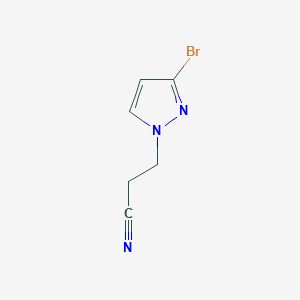
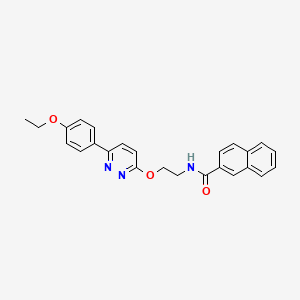
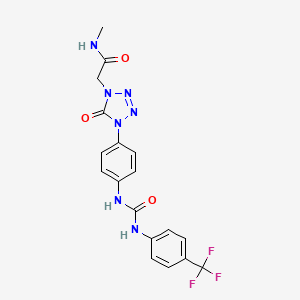
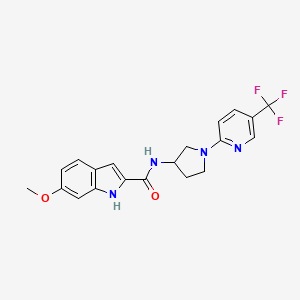

![1-[1-[(3,4-Difluorophenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2669703.png)
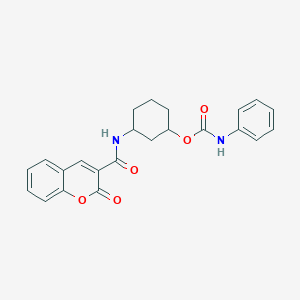
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2669706.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2669707.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2669708.png)
![4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2669709.png)
![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2669711.png)